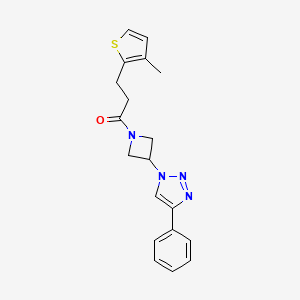![molecular formula C25H20FN5O3S B2399025 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 1111038-81-3](/img/structure/B2399025.png)
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It’s part of a class of compounds that have been designed and synthesized for their DNA intercalation activities as potential anticancer agents .
Synthesis Analysis
The synthesis of these compounds involves a bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . This process maintains other essential structural fragments for effective binding with the binding site of PCAF .Molecular Structure Analysis
The molecular structure of these compounds includes a triazoloquinazoline ring system, which is a bioisosteric modification of the triazolophthalazine ring system . This structure allows for effective binding with the binding site of PCAF .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Wissenschaftliche Forschungsanwendungen
- Compound 12d demonstrated the highest potency, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT116), and 17.12 μM (MCF-7). It intercalated DNA effectively, comparable to doxorubicin .
- Sixteen triazoloquinazoline derivatives were designed, synthesized, and tested against human cancer cell lines. Some derivatives exhibited cytotoxic activity comparable to doxorubicin .
- Other derivatives (10c, 10d, 10h, 12a, 12b) also showed good DNA-binding affinities, making them interesting templates for future optimization .
- Although not directly related to cancer, the compound L-45 was identified as a potent triazolophthalazine inhibitor of the PCAF bromodomain. Targeting PCAF with small inhibitors is relevant for cancer treatment .
Anticancer Activity
Bioisosterism-Guided Anticancer Approach
DNA Intercalation and Binding Affinity
Targeting PCAF Bromodomain
Synthetic and Biological Importance
Wirkmechanismus
Target of Action
The primary target of this compound is DNA, specifically the DNA active site . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, a class of compounds known for their DNA intercalation activities .
Mode of Action
The compound interacts with its target, the DNA active site, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, disrupting the normal structure and function of the DNA. This disruption can inhibit the replication and transcription processes, leading to cell death .
Biochemical Pathways
The compound’s intercalation into DNA can affect various biochemical pathways, primarily those involved in DNA replication and transcription . By disrupting these processes, the compound can exert anti-proliferative effects, particularly against cancer cells .
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic parameters .
Result of Action
The compound’s intercalation into DNA results in molecular and cellular effects that can lead to cell death . This makes the compound potentially useful as an anticancer agent. In fact, some derivatives have shown potent anti-proliferative activities against HepG2, HCT-116, and MCF-7 cancer cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O3S/c1-34-19-12-10-18(11-13-19)27-22(32)15-35-25-29-28-24-30(14-16-6-8-17(26)9-7-16)23(33)20-4-2-3-5-21(20)31(24)25/h2-13H,14-15H2,1H3,(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZLQVQYMSTGJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)


![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)

![4-(2-Methyl-5-phenylpyrazole-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2398952.png)

![tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate](/img/structure/B2398955.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2398956.png)
![4-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2398957.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)


